molecular formula C19H18N6O2 B2619203 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892775-32-5

1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2619203
CAS RN: 892775-32-5
M. Wt: 362.393
InChI Key: GSQLKYWRXLCITI-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In

Mechanism Of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important biomolecules, such as nucleic acids and proteins. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, the compound has been found to have anti-inflammatory and analgesic activities, which may be useful in the treatment of inflammatory and painful conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. The compound has also shown promising results in antibacterial, antifungal, and anticancer assays. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. One possible direction is to explore the compound's potential as a fluorescent probe for the detection of metal ions in living cells. Another direction is to investigate the compound's mechanism of action in more detail, with the aim of developing new drugs based on its structure. Finally, further studies are needed to evaluate the compound's safety and efficacy in vivo, which may lead to its development as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-ethoxyaniline with p-tolyl isocyanate to form 1-(2-ethoxyphenyl)-3-(p-tolyl)urea, which is then reacted with ethyl bromoacetate to form 1-(2-ethoxyphenyl)-3-(p-tolyl)-2-oxoimidazolidine-4-carboxylate. This compound is then reacted with hydrazine hydrate and sodium hydroxide to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which is reacted with sodium azide and copper sulfate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-yl azide. Finally, the compound is reacted with ethyl propiolate to form 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, and anticancer activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. The compound has been tested for its anti-inflammatory and analgesic activities, and it has been found to be effective in reducing inflammation and pain.

properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-10-8-12(2)9-11-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLKYWRXLCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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